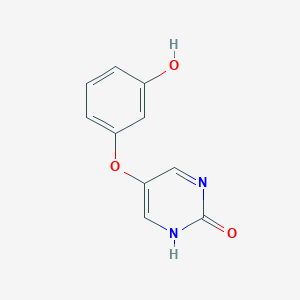
4-Chloro-N-(1-cyclopropylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(1-cyclopropylethyl)aniline is an organic compound with the molecular formula C11H14ClN. This compound is characterized by the presence of a chloro group attached to the benzene ring and a cyclopropylethyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-cyclopropylethyl)aniline can be achieved through several methods:
Nucleophilic Substitution: This involves the reaction of 4-chloroaniline with 1-cyclopropylethyl halide under basic conditions.
Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the amination of 4-chlorobenzene with 1-cyclopropylethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Chloro-N-(1-cyclopropylethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amines.
科学的研究の応用
4-Chloro-N-(1-cyclopropylethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-N-(1-cyclopropylethyl)aniline involves its interaction with specific molecular targets. The chloro group and the cyclopropylethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Chloroaniline: Lacks the cyclopropylethyl group, making it less sterically hindered.
N-(1-cyclopropylethyl)aniline: Lacks the chloro group, affecting its reactivity.
Uniqueness
4-Chloro-N-(1-cyclopropylethyl)aniline is unique due to the presence of both the chloro and cyclopropylethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
4-chloro-N-(1-cyclopropylethyl)aniline |
InChI |
InChI=1S/C11H14ClN/c1-8(9-2-3-9)13-11-6-4-10(12)5-7-11/h4-9,13H,2-3H2,1H3 |
InChIキー |
XLIBPEHRABKSAX-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


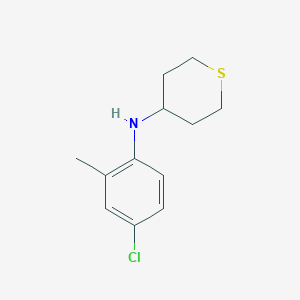
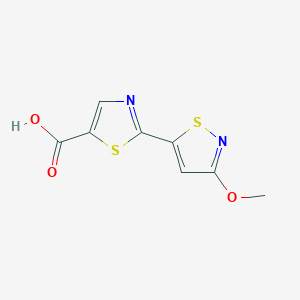
amine](/img/structure/B13249056.png)


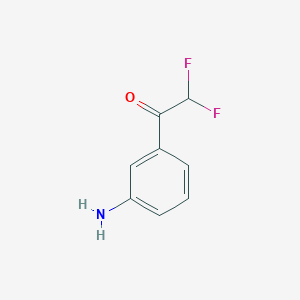
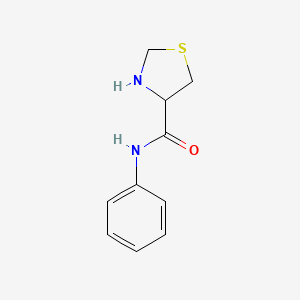
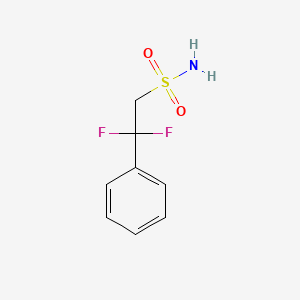
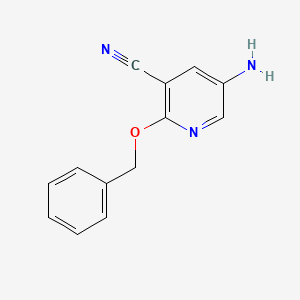
![(5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13249086.png)
![2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride](/img/structure/B13249092.png)
![[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol](/img/structure/B13249098.png)

